2,3-Dimethyl-1,3-pentadiene

Electrophilic addition Regioselectivity Conjugated diene reactivity

2,3-Dimethyl-1,3-pentadiene (CAS 1113-56-0) is a C7 conjugated diene with molecular formula C7H12 and molecular weight 96.17 g/mol, existing primarily as the (3E)-isomer. Its calculated physical properties include a boiling point of 100.6°C at 760 mmHg, density of 0.726 g/cm³, refractive index of 1.426, and estimated vapor pressure of 41.9 mmHg at 25°C.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 1113-56-0
Cat. No. B075545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1,3-pentadiene
CAS1113-56-0
Synonyms2,3-DIMETHYL-1,3-PENTADIENE
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC=C(C)C(=C)C
InChIInChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3
InChIKeyPCCCQOGUVCNYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1,3-pentadiene (CAS 1113-56-0): Procurement-Grade Conjugated Diene for Regiospecific Cycloaddition


2,3-Dimethyl-1,3-pentadiene (CAS 1113-56-0) is a C7 conjugated diene with molecular formula C7H12 and molecular weight 96.17 g/mol, existing primarily as the (3E)-isomer [1]. Its calculated physical properties include a boiling point of 100.6°C at 760 mmHg, density of 0.726 g/cm³, refractive index of 1.426, and estimated vapor pressure of 41.9 mmHg at 25°C . The compound features a 1,3-diene system substituted with methyl groups at the 2- and 3-positions, with one rotatable bond and two conjugated double bonds . This specific substitution pattern imparts regiospecific reactivity distinct from its positional isomer 2,4-dimethyl-1,3-pentadiene and other C7 diene analogs.

Why 2,3-Dimethyl-1,3-pentadiene Cannot Be Replaced by 2,4-Dimethyl-1,3-pentadiene or Other C7 Dienes


Although 2,3-dimethyl-1,3-pentadiene shares the same molecular formula (C7H12) with its positional isomer 2,4-dimethyl-1,3-pentadiene and other methyl-substituted pentadienes, substitution without verification leads to divergent reaction outcomes. The 2,3-substitution pattern produces a conjugated diene with a terminal unsubstituted vinyl position (C-1) adjacent to a methyl-bearing C-2, whereas 2,4-dimethyl-1,3-pentadiene features internal methyl substitution at both termini of the diene system. This positional difference translates into measurable divergence in electrophilic addition regioselectivity [1], photochemical isomerization behavior [2], and cycloaddition product distribution. Additionally, the calculated boiling point differs by approximately 6.6°C from 2,4-dimethyl-1,3-pentadiene (100.6°C vs. 94°C), with distinct density and refractive index values [3]. For applications requiring specific regioisomeric outcomes—whether in polymer precursor synthesis or fine chemical derivatization—the identity of the dimethyl substitution pattern is not interchangeable.

Quantitative Differentiation Evidence: 2,3-Dimethyl-1,3-pentadiene vs. 2,4-Dimethyl-1,3-pentadiene


Electrophilic Addition Regioselectivity: HCl Addition Divergent Product Outcomes

In reaction with one equivalent of HCl, 2,3-dimethyl-1,3-pentadiene and its positional isomer 2,4-dimethyl-1,3-pentadiene yield distinct major products due to differential carbocation stabilization pathways. The 2,3-isomer yields 2-chloro-2,4-dimethylpentane as the major product, whereas the 2,4-isomer yields 3-chloro-2,2-dimethylpentane [1]. Under thermodynamic control, the 2,3-isomer favors the 1,4-addition product with four alkyl groups bonded to sp² carbons, maximizing alkene stability .

Electrophilic addition Regioselectivity Conjugated diene reactivity

Photochemical Isomerization: Divergent Photoreactivity under Mercury-Photosensitized Conditions

Under mercury-photosensitized conditions, trans-2,3-dimethyl-1,3-pentadiene undergoes photoisomerization to yield methyl-substituted cyclopropenes and methylenecyclopropanes. In contrast, 2,4-dimethyl-1,3-pentadiene yields no isomeric product under identical conditions [1]. Quantum yields as a function of added ethane were specifically obtained for trans-2,3-dimethyl-1,3-pentadiene, enabling quantitation of its photoreactivity [2].

Photochemistry Photoisomerization Cyclopropane synthesis

Physical Property Differentiation: Boiling Point and Density Distinction

Calculated physical properties provide measurable distinction between 2,3-dimethyl-1,3-pentadiene and 2,4-dimethyl-1,3-pentadiene. The 2,3-isomer exhibits a calculated boiling point of 100.6°C at 760 mmHg and density of 0.726 g/cm³ . The 2,4-isomer has an experimentally reported boiling point of 94°C (lit.) and density of 0.744 g/mL at 25°C [1].

Physical properties Purification Quality control

Validated Application Scenarios for 2,3-Dimethyl-1,3-pentadiene (CAS 1113-56-0)


Regiospecific Intermediate for Fine Chemical Derivatization via Electrophilic Addition

Given its defined regioselectivity with HCl yielding 2-chloro-2,4-dimethylpentane as the major product [1], this compound is suitable as a precursor when this specific chloroalkane isomer is required. The predictable 1,4-addition under thermodynamic control distinguishes it from the 2,4-isomer, which yields a different chloroalkane skeleton. This regiospecificity is relevant for synthesizing methyl-branched alkyl derivatives where the position of the chlorine leaving group determines subsequent substitution outcomes .

Photochemical Synthesis of Methyl-Substituted Cyclopropenes

The mercury-photosensitized isomerization of trans-2,3-dimethyl-1,3-pentadiene produces methyl-substituted cyclopropenes and methylenecyclopropanes [1]. In contrast, 2,4-dimethyl-1,3-pentadiene shows no photoisomerization under these conditions. This differential photoreactivity positions the 2,3-isomer as the appropriate substrate for photochemical routes to strained cyclopropane derivatives, particularly where quantum yield data as a function of added ethane are needed for reaction optimization .

Conjugated Diene Monomer for Specialty Polymer Synthesis

2,3-Dimethyl-1,3-pentadiene is listed as a linear conjugated diene monomer suitable for preparing depolymerizers via thiol grafting onto the polymer backbone, with the resulting depolymerizer having a weight-average molecular weight range of 1000 to 400,000 [1]. This positions the compound within a defined patent-validated monomer class for recycled rubber applications. The substitution pattern at the 2- and 3-positions influences polymer microstructure relative to alternative dienes such as 2,3-dimethyl-1,3-butadiene or 2-methyl-1,3-pentadiene .

Diels-Alder Cycloaddition for γ-Ionone Analogue Synthesis

The Diels-Alder reaction of 2,3-dimethyl-1,3-pentadiene with 4-methyl-3-penten-2-one has been employed in the synthesis of γ-ionone analogues [1]. The compound participates as the diene component in [4+2] cycloadditions with electron-deficient dienophiles such as dimethyl acetylenedicarboxylate (DMAD), forming cyclohexene derivatives . The 2,3-substitution pattern influences both the regiochemistry and stereochemical outcome of the cycloaddition compared to alternative C7 dienes, making it the appropriate choice when specific trimethylcyclohexadienyl derivatives are targeted .

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